molecular formula C10H20O2 B15399995 Methyl 2,6-dimethylheptanoate CAS No. 33315-72-9

Methyl 2,6-dimethylheptanoate

Cat. No.: B15399995
CAS No.: 33315-72-9
M. Wt: 172.26 g/mol
InChI Key: YZXFZYNUDQFVIU-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethylheptanoate is a branched-chain fatty acid ester that serves as a valuable compound in biochemical and chemical research. Its structure is closely related to 2,6-dimethylheptanoic acid, a molecule of significant interest in metabolic studies . This ester is particularly useful as a volatile derivative for gas chromatography analysis and as a synthetic intermediate or building block for more complex molecules in organic synthesis . The branched-chain fatty acid moiety of this ester is a key area of investigation for potential anaplerotic therapies. Research on the related acid has shown that such branched-chain compounds can be metabolized to replenish key intermediates in the Tricarboxylic Acid (TCA) Cycle, such as succinate, malate, and glutamate . This anaplerotic potential is being explored for the treatment of inherited fatty acid oxidation disorders (FAODs), as these compounds may offer advantages over traditional treatments by providing a more efficient and sustained replenishment of the TCA cycle, crucial for energy production in tissues like heart and muscle . Furthermore, the distinct structure of this compound makes it a subject of interest in other fields, including microbiology for studying bacterial metabolism and in the flavor and fragrance industry as a precursor for aroma compounds . This product is intended for research purposes as a standard or reagent. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33315-72-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl 2,6-dimethylheptanoate

InChI

InChI=1S/C10H20O2/c1-8(2)6-5-7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3

InChI Key

YZXFZYNUDQFVIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2,6 Dimethylheptanoate

Conventional Esterification Pathways and Optimization

Conventional methods for synthesizing methyl 2,6-dimethylheptanoate primarily involve the direct reaction of 2,6-dimethylheptanoic acid with methanol (B129727) or the transformation of a pre-existing ester.

Fischer Esterification Modifications and Process Enhancement

Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org In the synthesis of this compound, the reactants are 2,6-dimethylheptanoic acid and methanol.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. organic-chemistry.orgmasterorganicchemistry.com This is typically accomplished by using an excess of one reactant (usually the less expensive alcohol, methanol) or by removing water as it is formed. organic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and various Lewis acids. wikipedia.org

Process enhancements focus on optimizing reaction conditions and efficiently removing the water byproduct. The use of a Dean-Stark apparatus allows for the continuous removal of water via azeotropic distillation with a non-polar solvent like toluene, which effectively drives the reaction to completion. wikipedia.org Molecular sieves can also be added to the reaction mixture to absorb the water produced. organic-chemistry.org

Table 1: Comparison of Catalysts in Fischer Esterification

Catalyst Type Examples Role Process Considerations
Brønsted Acid Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol. masterorganicchemistry.com Strong acids, effective in small amounts. Can cause side reactions if not controlled. Sulfuric acid is widely available and cost-effective. khanacademy.org
Lewis Acid Scandium(III) triflate, Zirconium(IV) salts Coordinates to the carbonyl oxygen to activate the carboxylic acid. organic-chemistry.org Often milder and more selective than strong Brønsted acids. organic-chemistry.org

Transesterification Routes Employing Various Alcohol Donors

Transesterification is another pathway for synthesizing this compound. This process involves reacting an ester of 2,6-dimethylheptanoic acid with a different alcohol (in this case, methanol) in the presence of a catalyst to exchange the alcohol group. Alternatively, a methyl ester of a different carboxylic acid can be reacted with 2,6-dimethylheptanoic acid.

This method is advantageous when the starting carboxylic acid is difficult to handle or when a suitable ester precursor is readily available. The reaction can be catalyzed by either acids or bases. The mechanism involves the nucleophilic attack of methanol on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate, followed by the elimination of the original alcohol. Like Fischer esterification, this is an equilibrium-controlled process, and driving the reaction forward often requires using a large excess of methanol.

Advanced Catalytic Approaches for Ester Formation

To overcome the limitations of conventional methods, such as harsh reaction conditions and challenges in catalyst separation, advanced catalytic approaches have been developed. These include homogeneous, heterogeneous, and biocatalytic systems that offer improved efficiency, selectivity, and sustainability.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis involves a catalyst that is in the same phase as the reactants, typically dissolved in the reaction solvent. For the synthesis of esters like this compound, this can include organometallic complexes and specific Lewis acids. For instance, salts of hafnium(IV) and zirconium(IV) have been shown to be effective catalysts for direct ester condensation between carboxylic acids and alcohols. organic-chemistry.org

In some systems, such as the production of dimethyl carbonate, copper-based catalysts like copper(I) chloride (CuCl) are used in a liquid-phase carbonylation process. mdpi.com While not a direct synthesis of the target molecule, these systems illustrate the principles of homogeneous catalysis in ester formation. The primary advantage of homogeneous catalysts is their high activity and selectivity due to the accessibility of their active sites. However, a significant drawback is the difficulty in separating the catalyst from the product mixture, which can lead to product contamination and catalyst loss.

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysis utilizes a catalyst that exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach is highly attractive for industrial applications due to the ease of catalyst separation (by filtration) and the potential for catalyst reuse, which reduces waste and lowers production costs. rsc.org

For ester synthesis, solid acid catalysts are particularly relevant. Examples include:

Zeolites: Microporous aluminosilicate (B74896) minerals with strong acidic sites.

Ion-exchange resins: Polymeric materials with acidic functional groups.

Metal oxides: Materials like sulfated zirconia or niobic acid.

These catalysts provide an acidic surface on which the esterification reaction can occur. In the synthesis of methyl lactate (B86563) from glycerol, Au nanoparticles supported on USY zeolite were reported as effective base-free heterogeneous catalysts. researchgate.net This demonstrates the potential for designing multifunctional heterogeneous systems for complex ester production. The development of highly active and stable heterogeneous catalysts is a key area of research for creating more sustainable chemical processes. rsc.orgresearchgate.net

Biocatalytic Synthesis of Branched Esters via Lipase-Mediated Processes

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. mdpi.com Enzymes, particularly lipases, are widely used to catalyze esterification reactions under mild conditions, such as neutral pH and low temperatures. scielo.br Lipases exhibit high chemo-, regio-, and enantioselectivity, making them ideal for producing high-purity esters without the formation of unwanted byproducts. mdpi.com

The synthesis of branched esters like this compound can be efficiently achieved using lipase-mediated processes. The reaction is typically carried out in an organic solvent to shift the thermodynamic equilibrium towards synthesis rather than hydrolysis. researchgate.net The choice of lipase (B570770) is crucial for reaction efficiency. Candida antarctica lipase B (CAL-B), often immobilized on a support (e.g., Novozym 435), is one of the most effective and widely used biocatalysts for ester synthesis. scielo.brnih.gov

Factors influencing the reaction include the nature of the solvent, water activity, temperature, and the molar ratio of the reactants. scielo.brnih.gov The reusability of immobilized enzymes is a significant advantage, making the process more cost-effective. nih.gov

Table 2: Key Parameters in Lipase-Mediated Ester Synthesis

Parameter Influence on Reaction Optimal Conditions/Examples
Enzyme Source The type of lipase determines selectivity and activity. Candida antarctica lipase B (CAL-B) is highly effective for a wide range of esters. scielo.br
Solvent Affects enzyme stability and solubility of reactants. Non-polar solvents like hexane (B92381) or solvent-free systems are often used to favor synthesis over hydrolysis. wikipedia.org
Temperature Influences reaction rate and enzyme stability. Optimal temperatures are typically moderate (e.g., 40-60°C) to balance reaction speed and prevent enzyme denaturation. nih.gov
Water Activity Crucial for maintaining enzyme activity while minimizing ester hydrolysis. Low water activity is essential for driving the equilibrium towards ester formation. scielo.brresearchgate.net

| Reactant Molar Ratio | Affects the reaction equilibrium. | An excess of the alcohol is often used to shift the equilibrium towards the product. nih.gov |

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a stereogenic center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-methyl 2,6-dimethylheptanoate and (S)-methyl 2,6-dimethylheptanoate. The synthesis of a single, pure enantiomer requires stereoselective methods that can control the three-dimensional arrangement of atoms during the reaction.

Chiral Auxiliary-Based Asymmetric Synthesis

One powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This method involves temporarily attaching a chiral molecule to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of an enantiomer of 2,6-dimethylheptanoic acid (the precursor to the methyl ester), a process could be envisioned as follows:

An achiral precursor is covalently bonded to a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. wikipedia.orgnih.gov

The resulting adduct is then subjected to an alkylation reaction. The steric bulk of the chiral auxiliary blocks one face of the molecule, forcing the incoming alkyl group to add to the opposite face, thereby creating the C2 chiral center with a specific configuration. wikipedia.org

Finally, the chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched 2,6-dimethylheptanoic acid, which can then be esterified to form the final product. The auxiliary can often be recovered and reused. wikipedia.org

Table 4: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Removal Condition Reference
Evans Oxazolidinones Asymmetric alkylation, aldol (B89426) reactions. Acidic or basic hydrolysis, or reduction. wikipedia.org
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation of amides to form chiral carboxylic acids and ketones. Acidic hydrolysis. nih.gov
Camphorsultam Asymmetric Diels-Alder, aldol, and alkylation reactions. Hydrolysis with LiOH/H₂O₂. wikipedia.org

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions. | Hydrolysis. | wikipedia.org |

Enantioselective Catalysis for Specific Stereoisomer Production

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For this compound, this can be achieved through enzymatic or chemo-catalytic methods.

Enzymatic Kinetic Resolution: This method starts with a racemic mixture (a 50:50 mix of both enantiomers) of 2,6-dimethylheptanoic acid. A stereoselective lipase, such as Novozym® 435, is used to catalyze the esterification with methanol. The enzyme will selectively catalyze the reaction of one enantiomer much faster than the other. nih.gov For example, the (R)-enantiomer might be rapidly converted to (R)-methyl 2,6-dimethylheptanoate, leaving the unreacted (S)-2,6-dimethylheptanoic acid behind. The resulting mixture of ester and unreacted acid can then be separated.

Asymmetric Catalysis: This involves using a chiral metal-ligand complex to catalyze a reaction that creates the desired stereocenter. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or ruthenium catalyst could establish the stereocenter at C2 with high enantioselectivity.

These catalytic methods are powerful tools for producing specific stereoisomers in high purity, which is often essential for applications in flavors, fragrances, and pharmaceuticals. nih.govnist.gov

Chromatographic Resolution Techniques for Enantiomeric Purity

After a stereoselective synthesis or for the separation of a racemic mixture, a robust analytical method is required to determine the enantiomeric purity (enantiomeric excess, ee) and to isolate the pure enantiomers. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. nih.gov

Two primary strategies are used for the chromatographic resolution of enantiomers:

Chiral Stationary Phases (CSPs): The HPLC column is packed with a chiral material that interacts differently with each enantiomer. One enantiomer will form a more stable transient diastereomeric complex with the CSP and will therefore be retained longer on the column, allowing for separation.

Chiral Derivatization: The enantiomeric mixture is reacted with a pure chiral derivatizing agent (e.g., (+)-(R)-1-phenylethyl isocyanate) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. After separation, the derivatizing agent can be cleaved if the original enantiomer is needed, although this method is more commonly used for analytical quantification. nih.gov

The choice of method depends on the scale of the separation (analytical vs. preparative) and the chemical nature of the compound being resolved. nih.govnih.gov

Table 5: Comparison of Chromatographic Resolution Techniques

Technique Principle Advantages Disadvantages
Chiral Stationary Phase (CSP) HPLC Differential interaction of enantiomers with a chiral column packing. Direct separation, non-destructive, suitable for preparative scale. CSPs can be expensive and have specific mobile phase requirements.

| Chiral Derivatization HPLC | Conversion of enantiomers into separable diastereomers before chromatography. nih.gov | Can use standard, less expensive columns; highly sensitive. nih.gov | Requires an additional reaction step; derivatizing agent must be pure; may not be suitable for preparative work if cleavage is difficult. |


Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of less hazardous chemicals, the design of energy-efficient processes, and the minimization of waste. Key areas of focus include the use of greener reagents and the optimization of reaction conditions to improve atom economy and reduce waste.

A plausible and widely used green method for synthesizing esters like this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of a carboxylic acid (2,6-dimethylheptanoic acid) with an alcohol (methanol) in the presence of an acid catalyst. nrochemistry.comwikipedia.org The primary advantage of this method is that the only byproduct is water, a benign substance. nrochemistry.com

Alternative green approaches could involve the use of dimethyl carbonate (DMC) as a methylating agent. DMC is a non-toxic alternative to hazardous reagents like methyl halides and dimethyl sulfate. rsc.org It can be used in transesterification reactions or as a source of the methyl group in the synthesis of esters. researchgate.netnih.govresearchgate.net

A significant stride towards greener chemical processes is the reduction or elimination of volatile organic solvents. Fischer-Speier esterification can often be carried out without a solvent, particularly when an excess of the alcohol reactant is used. wikipedia.org This approach not only simplifies the reaction setup but also reduces the environmental burden associated with solvent production, use, and disposal.

Another innovative approach in green chemistry is the use of supercritical fluids as reaction media. Supercritical fluids, such as supercritical carbon dioxide (sc-CO2), exhibit properties of both liquids and gases, offering unique advantages for chemical reactions. researchgate.net While specific applications for the synthesis of this compound are not widely documented, the synthesis of dimethyl carbonate itself can be achieved using supercritical CO2 with methanol and dimethyl ether. researchgate.net This suggests the potential for adapting supercritical fluid technology for the direct synthesis of esters like this compound, which could lead to cleaner and more efficient processes.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. The Fischer-Speier esterification of 2,6-dimethylheptanoic acid with methanol to produce this compound demonstrates a high atom economy, as all the atoms of the reactants, except for those that form water, are incorporated into the final product.

The E-factor, or Environmental factor, is another metric used to assess the environmental impact of a chemical process, quantifying the amount of waste generated per unit of product. tudelft.nlyoutube.com A lower E-factor indicates a greener process. By employing solvent-free conditions and high-yield reactions like the Fischer-Speier esterification, the E-factor for the production of this compound can be significantly minimized.

Recent advancements in catalysis, such as the development of novel metal-based catalysts for ester synthesis, also contribute to waste minimization by enabling efficient reactions with minimal byproducts. labmanager.com The use of reusable solid acid catalysts in esterification reactions can further reduce waste by eliminating the need for corrosive and difficult-to-remove homogeneous catalysts like sulfuric acid. mdpi.com

Synthetic StrategyGreen Chemistry PrincipleKey AdvantagesPotential for this compound
Fischer-Speier Esterification High Atom Economy, Benign ByproductSimple procedure, produces only water as a byproduct, can be run solvent-free. nrochemistry.comwikipedia.orgA highly plausible and green route for its synthesis.
Use of Dimethyl Carbonate (DMC) Use of Renewable Feedstocks, Safer ReagentsNon-toxic, biodegradable, can be produced from CO2 and methanol. rsc.orgA potential green alternative for methylation or transesterification. researchgate.net
Solvent-Free Synthesis Prevention of WasteReduces solvent waste, simplifies purification, lowers process costs. organic-chemistry.orgFeasible for Fischer-Speier esterification using excess methanol. wikipedia.org
Supercritical Fluid (SCF) Technology Use of Safer Solvents and Auxiliariessc-CO2 is non-toxic, non-flammable, and easily separated from the product.A potential future technology for cleaner ester synthesis. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 2,6 Dimethylheptanoate

Hydrolytic Stability and Ester Cleavage Reactions

The cleavage of the ester bond in Methyl 2,6-dimethylheptanoate can be achieved under both acidic and basic conditions, though the rates and mechanisms are heavily influenced by the steric hindrance around the carbonyl group and the methoxy (B1213986) moiety.

The acid-catalyzed hydrolysis of esters, a reversible reaction, typically proceeds via the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comchemistrysteps.com This mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. The final steps involve proton transfer and elimination of methanol (B129727) to yield 2,6-dimethylheptanoic acid.

The general mechanism is as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original methoxy group.

Elimination: The protonated methoxy group leaves as a neutral methanol molecule, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.

For some highly hindered esters, an alternative AAL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) can occur if the alkyl group of the alcohol can form a stable carbocation. ucoz.comchemistrysteps.com However, in the case of this compound, the methyl group is the alkyl part of the alcohol, and the formation of a methyl carbocation is highly unfavorable. Therefore, the AAC2 pathway remains the most probable mechanism, albeit a slow one.

Base-mediated hydrolysis, or saponification, is an irreversible process that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.comyoutube.com For most esters, this reaction follows a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular), involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com

However, for sterically hindered esters like this compound, an alternative pathway, the BAl2 mechanism (base-catalyzed, alkyl-oxygen cleavage, bimolecular), can become competitive or even dominant. ucoz.comunion.edu In this mechanism, the hydroxide ion acts as a nucleophile and attacks the methyl carbon of the ester's methoxy group in an SN2 reaction, with the carboxylate acting as the leaving group.

The likelihood of a BAl2 mechanism increases with:

Significant steric hindrance around the carbonyl carbon, which slows down the BAC2 pathway.

An unhindered alkyl group on the alcohol moiety (in this case, a methyl group), which is susceptible to SN2 attack.

Given the steric hindrance at the α-position of the acyl chain in this compound, the BAl2 mechanism is a plausible reaction pathway. The reaction rate for saponification, regardless of the precise mechanism, is generally slower for hindered esters compared to their unhindered counterparts. chemrxiv.org Mild, non-aqueous conditions, such as using sodium hydroxide in a mixture of methanol and dichloromethane, have been shown to facilitate the saponification of sterically hindered esters that are resistant to traditional aqueous hydrolysis. arkat-usa.org This is attributed to the presence of poorly solvated, or "naked," hydroxide ions, which are more potent nucleophiles. arkat-usa.org

Condition Dominant Mechanism Relative Rate Key Factors
Acidic AAC2SlowSteric hindrance at α-carbon impedes nucleophilic attack by water.
Basic BAC2 / BAl2SlowSteric hindrance may favor SN2 attack at the methyl group (BAl2 mechanism) over attack at the carbonyl carbon (BAC2).

Transesterification Reactivity with Diverse Alcohols and Esters

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, effectively creating a new ester. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comyoutube.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is often used in large excess or as the solvent.

Base-Catalyzed Transesterification: Under basic conditions, an alkoxide, generated by reacting an alcohol with a strong base, serves as the nucleophile. masterorganicchemistry.com This is generally a faster process than acid-catalyzed transesterification. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alkoxide.

For this compound, the steric hindrance at the α-carbon will again play a crucial role, slowing the rate of both acid- and base-catalyzed transesterification. To achieve efficient conversion, more forcing conditions such as higher temperatures may be required. The choice of the incoming alcohol also matters; less sterically hindered primary alcohols would be expected to react more readily than bulkier secondary or tertiary alcohols. Various catalysts, including N-heterocyclic carbenes and zinc clusters, have been developed to promote the transesterification of esters under mild conditions, which could be applicable to hindered substrates. organic-chemistry.org The synthesis of certain antioxidants, for example, involves the high-temperature transesterification of sterically hindered phenol-derived esters with pentaerythritol, demonstrating that the reaction is feasible despite steric challenges. wikipedia.org

Reductive Transformations of the Ester Moiety

The ester group of this compound can be reduced to yield the corresponding primary alcohol, 2,6-dimethylheptan-1-ol.

Strong reducing agents are required to reduce esters to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. masterorganicchemistry.comlibretexts.orgbyjus.com Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters. libretexts.orgucalgary.ca

The reduction with LiAlH₄ proceeds via a two-step mechanism:

Nucleophilic addition of a hydride ion (H⁻) from AlH₄⁻ to the carbonyl carbon, forming a tetrahedral intermediate.

This intermediate collapses, eliminating an alkoxide (in this case, methoxide) to form an aldehyde intermediate (2,6-dimethylheptanal).

The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form the primary alkoxide.

An acidic workup then protonates the alkoxide to give the final product, 2,6-dimethylheptan-1-ol. ucalgary.ca

Reagent Product with this compound Reactivity
LiAlH₄2,6-Dimethylheptan-1-olHigh
NaBH₄No reactionLow/None
DIBAL-H2,6-Dimethylheptanal (at low temp.)Moderate/Controlled

Chemoselectivity refers to a reagent's ability to react with one functional group in the presence of others. youtube.com LiAlH₄ is a highly reactive, non-selective reducing agent. If a molecule contained both an ester and another reducible functional group (like a ketone or an aldehyde), LiAlH₄ would likely reduce both. byjus.com

To achieve greater selectivity, different reagents or conditions are employed:

Partial Reduction to Aldehydes: It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered hydride reagent like diisobutylaluminum hydride (DIBAL-H) at low temperatures. masterorganicchemistry.comcommonorganicchemistry.com

Selective Ester Reduction: While NaBH₄ alone is not effective, its reactivity can be enhanced. For instance, the NaBH₄/I₂ system is a mild and selective method capable of reducing esters. wordpress.com This offers an alternative to the more powerful LiAlH₄, potentially allowing for the selective reduction of an ester in the presence of other sensitive functional groups. wordpress.com

Enzymatic Reductions: In complex molecules, enzymes can offer high levels of chemo-, regio-, and enantioselectivity that are difficult to achieve with traditional chemical reagents. nih.gov

For a molecule like this compound, which lacks other functional groups, regioselectivity is not a concern as there is only one reactive site for the specified transformations. However, in more complex derivatives, the principles of chemoselectivity would be critical for synthetic planning.

Alkylation and Functionalization Reactions at Carbon Centers

The carbon framework of this compound offers several sites for alkylation and functionalization, enabling the synthesis of a variety of derivatives. These reactions can be broadly categorized based on the position of the reacting carbon atom.

The hydrogen atom attached to the carbon at the C-2 position (the alpha-carbon) of the heptanoate (B1214049) chain is acidic due to its proximity to the electron-withdrawing carbonyl group of the ester. This acidity allows for the formation of a nucleophilic enolate intermediate, which is a cornerstone of many carbon-carbon bond-forming reactions. libretexts.orgmasterorganicchemistry.com

The formation of the enolate is typically achieved by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.orgbham.ac.uk The use of a sterically hindered base like LDA is crucial to favor deprotonation at the less hindered alpha-carbon and to prevent competing nucleophilic addition to the ester carbonyl. youtube.com The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. masterorganicchemistry.com

This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new C-C bond at the alpha-position. libretexts.orglibretexts.org This process, known as alpha-alkylation, is a versatile method for introducing alkyl substituents. The choice of the alkylating agent is critical; primary and methyl halides are preferred as they are more susceptible to SN2 attack. libretexts.org Secondary halides react less efficiently, and tertiary halides are generally unsuitable as they tend to undergo elimination reactions. libretexts.org

Table 1: Key Aspects of Alpha-Alkylation of this compound

StepDescriptionReagentsKey Considerations
Enolate Formation Deprotonation at the alpha-carbon (C-2) to form a lithium enolate.Lithium diisopropylamide (LDA) in Tetrahydrofuran (THF)A strong, sterically hindered base is required for complete and regioselective enolate formation. bham.ac.ukyoutube.com
Alkylation Nucleophilic attack of the enolate on an alkyl halide.Primary or methyl alkyl halide (e.g., CH₃I, CH₃CH₂Br)The reaction proceeds via an SN2 mechanism, so the structure of the alkyl halide is important. libretexts.orglibretexts.org
Product Formation of a new C-C bond at the alpha-position.Methyl 2-alkyl-2,6-dimethylheptanoateThe reaction introduces a new substituent at the carbon adjacent to the ester group.

Detailed research on the alkylation of esters has demonstrated the efficiency of this method for creating substituted carbonyl compounds. researchgate.net While specific studies on this compound are not abundant, the general principles of enolate chemistry are directly applicable. libretexts.orgyoutube.com

Functionalization of the C-H bonds on the alkyl backbone of this compound, which are distant from the activating ester group, presents a significant challenge due to their lower reactivity. However, recent advances in catalysis have enabled such "remote functionalizations." nih.govnih.gov These methods often rely on transition-metal catalysts that can "walk" along the alkyl chain to activate a specific C-H bond. nih.gov

One prominent strategy involves palladium-catalyzed C-H activation. rsc.org In such reactions, a directing group, which can be the carbonyl oxygen of the ester itself, may weakly coordinate to the metal center. The catalyst can then mediate the cleavage of a specific C(sp³)–H bond, even at a remote position, and facilitate the introduction of a new functional group. While not specifically documented for this compound, this approach has been successfully applied to other long-chain esters and ketones.

Another emerging area is the use of palladium-catalyzed isomerization of unsaturated derivatives. nih.govnih.gov For instance, if an unsaturated analogue of this compound were available, a catalyst could facilitate the migration of the double bond along the chain, allowing for functionalization at various positions. These advanced methods hold promise for the selective modification of the heptanoate backbone.

Table 2: Potential Strategies for Remote Functionalization

StrategyCatalyst/ReagentMechanismPotential Outcome
Directed C-H Activation Palladium catalyst with a directing group ligandCatalyst "walks" along the alkyl chain to a specific C-H bond. nih.govIntroduction of functional groups at positions other than the alpha-carbon.
Alkene Isomerization/ Functionalization Palladium or Rhodium catalystMigration of a double bond along the chain to a desired position, followed by functionalization. nih.govnih.govFunctionalization at various points on the alkyl backbone of an unsaturated precursor.

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. Decomposition can lead to the formation of various smaller molecules through distinct reaction mechanisms.

Under thermal conditions, esters typically decompose through a concerted, unimolecular elimination reaction known as ester pyrolysis or a beta-elimination reaction. stackexchange.comresearchgate.net This process involves the formation of a six-membered cyclic transition state, leading to the synchronous cleavage of the C-O bond of the alkoxy group and a C-H bond on the beta-carbon of the alkyl chain. For this compound, this would theoretically lead to the formation of 2,6-dimethylheptanoic acid and methane. However, due to the absence of a beta-hydrogen on the methyl group, this specific pathway is not possible.

Instead, the thermal decomposition of this compound would likely proceed through radical mechanisms at higher temperatures, involving homolytic cleavage of C-C and C-O bonds. For instance, cleavage of the bond between the carbonyl carbon and the oxygen could generate an acyl radical and a methoxy radical. Alternatively, C-C bond cleavage within the heptanoate chain could occur. The specific products would depend on the decomposition temperature and pressure. Studies on the thermal decomposition of other esters, such as methyl decanoate, have shown the formation of a complex mixture of smaller alkenes, esters, and carbon oxides, which is consistent with a radical-based mechanism.

Photochemical decomposition, initiated by the absorption of ultraviolet radiation, would also likely proceed through radical intermediates. The carbonyl group of the ester can absorb UV light, leading to its excitation to a higher energy state. From this excited state, Norrish-type reactions can occur. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl group and the alpha-carbon, generating an acyl radical and a 2,6-dimethylheptyl radical. A Norrish Type II reaction would involve intramolecular hydrogen abstraction by the excited carbonyl oxygen from the gamma-carbon, leading to the formation of an enol and an alkene.

Table 3: Predicted Decomposition Products

ConditionProposed MechanismPotential Major Products
Thermal Radical chain reactions involving C-C and C-O bond cleavage.2,6-Dimethylheptanoic acid, smaller alkanes and alkenes, carbon monoxide, carbon dioxide.
Photochemical Norrish Type I and Type II reactions.Acyl radicals, alkyl radicals, enols, alkenes.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization of Methyl 2,6 Dimethylheptanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy serves as a powerful, non-destructive tool for determining the molecular structure of organic compounds. For methyl 2,6-dimethylheptanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectroscopy provide fundamental information about the chemical environment of each proton and carbon atom in the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.6-3.7 ppm. aocs.orgresearchgate.net The protons of the methyl groups at the C2 and C6 positions would appear as doublets due to coupling with the adjacent methine protons. The protons on the long alkyl chain would present as a complex series of multiplets. The chemical shifts are influenced by the positions of the methyl branches. aocs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the ester group is expected to have a chemical shift in the downfield region, typically around 170-180 ppm. researchgate.net The methoxy carbon signal would appear around 50-55 ppm. researchgate.net The carbons bearing the methyl branches (C2 and C6) and the methyl carbons themselves would have characteristic shifts that are distinct from the straight-chain methylene (B1212753) carbons. youtube.com The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

A predicted ¹³C NMR data table for this compound is presented below, based on general principles and data for similar branched esters.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C=O)~177
O-CH₃~51
C2~41
C3~34
C4~25
C5~39
C6~28
C7~22
2-CH₃~17
6-CH₃~22

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the this compound molecule, resolving ambiguities that may arise from one-dimensional spectra. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. researchgate.netnist.gov For this compound, COSY would show cross-peaks between the methine protons at C2 and C6 and their adjacent methylene and methyl protons, helping to trace the carbon skeleton's proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). nih.govresearchgate.net Each cross-peak in an HMQC or HSQC spectrum confirms a direct C-H bond, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes four). researchgate.netnih.gov HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular framework by showing long-range connectivities. For instance, a correlation between the methoxy protons and the carbonyl carbon would confirm the ester functionality. libretexts.org

This compound possesses two stereocenters at the C2 and C6 positions, meaning it can exist as multiple diastereomers. Advanced NMR techniques can be employed to determine the relative stereochemistry of these centers.

The chemical shifts of protons and carbons can be influenced by the molecule's three-dimensional structure. wordpress.com In different diastereomers, the spatial arrangement of the methyl groups will vary, leading to potentially different chemical shifts for nearby nuclei due to shielding or deshielding effects. By comparing the NMR spectra of different diastereomers or by using chiral derivatizing agents, it is possible to assign the relative stereochemistry. fordham.edu For acyclic systems, detailed analysis of coupling constants (³JHH and ²,³JC,H) can also provide insights into the predominant conformations and thus the relative stereochemistry. nih.gov

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a molecule, as well as for gaining structural information through the analysis of its fragmentation patterns. nih.gov

Electron Ionization (EI) Mass Spectrometry: In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The mass spectrum of a branched-chain ester like this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (172.27 g/mol ), although it may be weak. researchgate.netnih.gov

Key fragmentation patterns for branched-chain fatty acid methyl esters include:

McLafferty Rearrangement: A characteristic fragmentation for esters, often resulting in a prominent ion. For straight-chain methyl esters, this gives a base peak at m/z 74. researchgate.net The presence of a methyl branch at C2 can influence this rearrangement.

Cleavage at Branch Points: The carbon-carbon bonds adjacent to the methyl branches are prone to cleavage, as this leads to the formation of more stable secondary or tertiary carbocations. nih.govwhitman.edu Therefore, significant fragment ions resulting from the loss of alkyl radicals at the C2 and C6 positions are expected.

Loss of the Methoxy Group: A peak corresponding to the loss of the methoxy radical (-OCH₃), resulting in an [M-31]⁺ ion, is commonly observed for methyl esters. whitman.edu

Alpha-cleavage: Cleavage of the bond between C2 and C3 is also a common fragmentation pathway. libretexts.org

For the closely related methyl 2,6-dimethyloctanoate, a fragment ion at m/z 88 is indicative of the α-methyl branch. whitman.edu

Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that results in less fragmentation than EI. nih.gov The CI spectrum of this compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ (m/z 173), providing clear confirmation of the molecular weight. Adduct ions, such as [M+NH₄]⁺, may also be observed depending on the reagent gas used. nih.gov

High-resolution mass spectrometry measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the precise elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C₁₀H₂₀O₂ by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass but different elemental compositions. nih.gov

Tandem Mass Spectrometry (MS/MS) for Mechanistic and Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like this compound. In a typical MS/MS experiment, the intact molecular ion of the compound, generated through an ionization method such as electron ionization (EI), is selected in the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragments are then analyzed in a second mass analyzer, producing a product ion spectrum that provides detailed structural information.

For branched-chain fatty acid methyl esters (FAMEs) like this compound, EI-MS/MS analysis of the molecular ion yields characteristic fragments that are highly informative for determining the positions of the methyl branches. nih.gov The fragmentation process is initiated by the ionization of the molecule, and the subsequent cleavage of bonds is directed by the location of the methyl groups along the alkyl chain.

In the case of this compound, the presence of methyl groups at the C2 and C6 positions leads to specific fragmentation pathways. Cleavage on either side of these branch points results in the formation of diagnostic ions. For instance, fragmentation adjacent to the C2 methyl group can lead to the loss of specific alkyl fragments, while cleavage near the C6 methyl group will produce a different set of characteristic ions. The analysis of these fragmentation patterns allows for the unambiguous assignment of the branch positions, which can be challenging with conventional single-stage mass spectrometry due to the similarity in the mass spectra of isomeric FAMEs. nih.govnih.gov The relative abundances of these fragment ions can also provide further mechanistic insights into the dissociation process. nih.gov

Table 1: Predicted Key Fragmentation Pathways for this compound in EI-MS/MS

Precursor Ion (m/z)Fragmentation PathwayKey Fragment Ion (m/z)Structural Information Gained
172 [M]⁺Cleavage at C2-C3 bond[M-CH(CH₃)COOCH₃]⁺Confirms methyl branch at C2
172 [M]⁺Cleavage at C5-C6 bond[M-CH(CH₃)₂]⁺Confirms terminal isopropyl group (from C6 branch)
172 [M]⁺McLafferty rearrangementVariesProvides information about the ester functionality

Note: The exact m/z values and relative abundances would be determined from the experimental spectrum.

Derivatization Strategies for Enhanced MS Structural Information (e.g., Picolinyl Esters)

While MS/MS of methyl esters provides valuable structural data, derivatization of the carboxylic acid group to other forms can significantly enhance the amount of structural information obtained, particularly for locating branch points and double bonds. nih.gov Picolinyl esters are a prime example of such a derivatization strategy. nih.govnih.gov

The standard procedure involves converting the fatty acid to its picolinyl ester derivative before GC-MS analysis. nih.gov The picolinyl group, containing a pyridine (B92270) ring, acts as a "charge-remote" fragmentation director. nih.gov During electron ionization, the charge is localized on the nitrogen atom of the pyridine ring. nih.gov This initiates a series of fragmentation reactions along the fatty acid chain, leading to a clear and interpretable series of fragment ions. nih.govfigshare.com The resulting mass spectrum typically shows a series of ions separated by 14 amu (corresponding to CH₂ groups), with interruptions or specific cleavages at the points of branching. figshare.comresearchgate.net

For this compound, conversion to its picolinyl ester would result in a mass spectrum that clearly indicates the methyl branches at the C2 and C6 positions. The regular pattern of fragmentation would be disrupted at these points, allowing for precise localization. This technique is particularly advantageous over standard FAME analysis where fragmentations can be less specific. nih.govresearchgate.net Moreover, picolinyl ester derivatives can sometimes offer improved sensitivity in MS analysis. researchgate.net

Table 2: Comparison of MS Analysis: Methyl Ester vs. Picolinyl Ester Derivative

FeatureThis compound2,6-dimethylheptanoic acid, Picolinyl Ester
Ionization Electron Ionization (EI)Electron Ionization (EI)
Fragmentation Driver Charge localized on the ester group; complex rearrangements can occur.Charge localized on the pyridine ring of the picolinyl group.
Fragmentation Pattern Can be complex and sometimes ambiguous for branch point determination. nih.gov"Charge-remote" fragmentation provides a clear ladder of ions, indicating branch positions. nih.gov
Structural Information Good, but can be challenging for isomers. nih.govExcellent for unambiguous localization of methyl branches. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Conformational Analysis

For this compound, the IR spectrum is dominated by absorptions corresponding to its key functional groups. A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the saturated ester group. libretexts.orgmasterorganicchemistry.com Additionally, C-O stretching vibrations associated with the ester linkage will appear in the 1000-1300 cm⁻¹ region. pressbooks.pub The aliphatic C-H stretching vibrations of the methyl and methylene groups will be prominent in the 2850-3000 cm⁻¹ range. pressbooks.pub

Raman spectroscopy offers complementary information. While the C=O stretch is also observable in the Raman spectrum, C-C backbone vibrations and symmetric C-H bending modes are often more intense and well-resolved. This makes Raman spectroscopy particularly useful for studying the conformational properties of the alkyl chain. nih.govgoettingen-research-online.debohrium.com The presence of methyl branches on the heptanoate (B1214049) chain can lead to distinct vibrational modes that can be observed and assigned. By analyzing the positions and intensities of these bands, often with the aid of computational chemistry, insights into the preferred conformations (e.g., gauche vs. anti arrangements) of the molecule in different states (e.g., liquid, solution) can be gained. nih.govdntb.gov.ua

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹)Typical Raman Wavenumber (cm⁻¹)
C=O (Ester)Stretching1735 - 1750 (Strong, Sharp) libretexts.org1735 - 1750 (Variable Intensity)
C-O (Ester)Stretching1000 - 1300 (Strong) pressbooks.pubVariable
C-H (Alkyl)Stretching2850 - 3000 (Strong) pressbooks.pub2850 - 3000 (Strong)
CH₂ / CH₃Bending/Scissoring~1450 - 1470~1450 - 1470
C-CStretchingFingerprint RegionStronger in Raman

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) Method Development and Optimization

Gas chromatography (GC) is the premier analytical technique for the separation and purity assessment of volatile compounds like this compound. nih.govresearchgate.net Method development and optimization are crucial for achieving accurate and reliable results.

A typical GC method for this compound would involve a capillary column with a non-polar or mid-polar stationary phase. A 5% phenyl-methylpolysiloxane phase is often a good starting point due to its versatility and robustness. nih.gov The choice of column dimensions (length, internal diameter, and film thickness) will influence the resolution and analysis time.

The temperature program is a critical parameter to optimize. A typical program would start at a lower temperature to allow for the separation of any more volatile impurities, followed by a temperature ramp to elute the this compound and any less volatile components in a reasonable time. The injection mode, such as split or splitless, would be chosen based on the concentration of the analyte in the sample. Flame ionization detection (FID) is commonly used for quantification due to its high sensitivity and wide linear range for hydrocarbons and their derivatives. For definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the method of choice. unl.edu

Table 4: Example of a Starting GC Method for this compound Analysis

ParameterConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxaneGood general-purpose column for FAMEs. nih.gov
Carrier Gas Helium or HydrogenInert carrier gas.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)For concentrated samples to avoid column overload.
Oven Program Initial: 100 °C, hold 1 minRamp: 10 °C/min to 250 °CHold: 5 minSeparates components based on boiling point.
Detector FID or MSFID for quantification, MS for identification. unl.edu
Detector Temperature 280 °C (FID)Prevents condensation of analytes.

Optimization of this method would involve adjusting the temperature ramp rate, carrier gas flow rate, and split ratio to achieve the best possible resolution and peak shape for this compound and any relevant impurities. mdpi.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Related Compounds

While GC is ideal for the volatile this compound, high-performance liquid chromatography (HPLC) is a valuable tool for the analysis of related, less volatile compounds or for preparations where derivatization to the methyl ester is not desirable. iaea.orgshimadzu.com.br For instance, HPLC can be used to analyze the parent 2,6-dimethylheptanoic acid or other ester forms of this acid.

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating such compounds. A C18 column is typically used, which separates analytes based on their hydrophobicity. chromforum.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a buffer or acid additive to control the ionization state of any acidic components. researchgate.netscielo.br

For compounds like this compound that lack a strong UV chromophore, detection can be a challenge. chromforum.org In such cases, detectors like a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) can be employed. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides both sensitive detection and structural information. acs.orgnih.govchromatographyonline.com HPLC can also be advantageous for separating isomeric compounds that may co-elute in GC. scielo.br

Table 5: Illustrative HPLC Method for Analysis of Related Fatty Acids and Esters

ParameterConditionPurpose
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeStandard reversed-phase column for hydrophobic compounds. chromforum.org
Mobile Phase Acetonitrile/Water gradientTo elute compounds with a range of polarities. researchgate.net
Flow Rate 1.0 mL/minTypical analytical flow rate.
Column Temperature 30-40 °CTo ensure reproducible retention times. scielo.br
Detector ELSD, CAD, or MSFor detection of analytes with no UV absorbance. chromforum.org
Injection Volume 10 µLStandard injection volume.

This method would be suitable for analyzing a mixture containing 2,6-dimethylheptanoic acid and various esters, allowing for the quantification of each component. helixchrom.com

Chiral Chromatography for Enantiomeric Ratio Determination

The separation of enantiomers is a critical task in the analysis of chiral molecules such as this compound, which possesses a stereogenic center at the C2 position. Chiral chromatography is the most effective method for resolving enantiomers and determining their relative proportions, or enantiomeric ratio (e.r.). nih.govuni-muenchen.de This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. uni-muenchen.deazom.com

For a volatile compound like this compound, gas chromatography (GC) is the preferred method. The GC column would be coated with a chiral selector capable of enantioselective interactions. chromatographyonline.com Cyclodextrin-based CSPs are particularly versatile and widely used for the separation of various compound classes, including esters. azom.comchromatographyonline.com Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are dissolved in a polysiloxane polymer and coated onto a capillary column, creating a chiral environment through which the enantiomers pass at different rates. azom.com The enantiomeric recognition mechanism relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) host and the enantiomeric guest molecules. azom.com

The determination of the enantiomeric ratio is achieved by integrating the peak areas of the two separated enantiomers in the resulting chromatogram. The ratio is typically expressed as a percentage of each enantiomer or as an enantiomeric excess (ee), which describes the excess of one enantiomer over the other.

Disclaimer: The following data is illustrative and provided for demonstrative purposes only. It does not represent experimentally verified results for this compound.

Table 1: Illustrative Chiral GC Separation Data for this compound Enantiomers

ParameterValue
Chromatographic System Gas Chromatography (GC)
Column Rt-βDEXsa (Permethylated beta-cyclodextrin)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Oven Temperature Program 50°C (hold 2 min) to 180°C @ 3°C/min
Detector Flame Ionization Detector (FID)
Retention Time (R-enantiomer) 18.52 min
Retention Time (S-enantiomer) 18.98 min
Peak Area (R-enantiomer) 150,000
Peak Area (S-enantiomer) 155,000
Total Peak Area 305,000
Calculated Enantiomeric Ratio (S:R) 50.8 : 49.2

X-ray Crystallography of Solid Derivatives (If Applicable)

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides definitive information on molecular structure, including bond lengths, bond angles, and absolute stereochemistry. wikipedia.org For a compound like this compound, which is a liquid under standard conditions, direct analysis by single-crystal X-ray diffraction is not feasible.

To apply this method, the compound must first be converted into a suitable solid derivative that forms high-quality single crystals. This can be achieved by reacting the parent compound or a hydrolyzed version (2,6-dimethylheptanoic acid) with a chiral, rigid, and crystalline derivatizing agent. The resulting diastereomer would then be crystallized and analyzed. The solved crystal structure would unambiguously confirm the relative and absolute configuration of the stereocenters. While the structure of long-chain fatty acids and their derivatives has been a subject of crystallographic studies, obtaining suitable crystals can be a significant challenge. wikipedia.orgacs.org

The process involves irradiating the crystal with a beam of X-rays and measuring the intensities and angles of the diffracted beams. wikipedia.org This diffraction pattern is used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Disclaimer: this compound is a liquid, and no crystal structure of a solid derivative is currently available in the public domain. The following table presents hypothetical crystallographic data for an illustrative solid derivative for educational purposes.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterHypothetical Value
Empirical Formula C₂₀H₂₉NO₅
Formula Weight 363.44 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.3 Å, c = 20.1 Å
Volume 2101.5 ų
Z (Molecules per unit cell) 4
Calculated Density 1.148 g/cm³
Radiation MoKα (λ = 0.71073 Å)
Temperature 100 K
Final R-factor R1 = 0.045

Applications of Methyl 2,6 Dimethylheptanoate in Chemical and Material Science

Role as a Synthetic Building Block and Intermediate

As a functionalized organic molecule, Methyl 2,6-dimethylheptanoate serves as a useful starting material and intermediate in the synthesis of more complex chemical structures.

This compound can be utilized as a substrate in reactions that introduce new functional groups, thereby acting as a building block for fine chemicals. A key example of its application is in selective oxidation reactions. Research has demonstrated that this compound can be chemically oxidized to yield hydroxylated derivatives. googleapis.com In one study, this ester was used as a starting material in a reaction that selectively introduced an oxygen atom at different positions on the carbon skeleton. googleapis.com

The reaction produced two primary products:

Methyl 6-hydroxy-2,6-dimethylheptanoate : The result of oxidation at a remote carbon position.

Methyl 2-hydroxy-2,6-dimethylheptanoate : The result of oxidation at the carbon position proximal to the ester group. googleapis.com

This process highlights the ester's utility as a precursor for creating specialized alcohol-containing molecules, which are valuable intermediates in various organic syntheses. googleapis.com Such transformations are significant for building complex molecules with specific functionalities, which may have applications in pharmaceuticals or other specialty chemical fields. googleapis.com

While branched esters, in general, can be investigated for their potential as monomers or polymer modifiers, there is limited specific information in the available scientific literature regarding the application of this compound as an intermediate in polymer chemistry or for monomer production. Its bifunctional nature could theoretically suggest potential as a monomer or cross-linker, but dedicated research on this application is not prominent. dss.go.th

Utilization in Flavor and Fragrance Chemistry (Focus on Structure-Odor Relationships)

Esters are a cornerstone of the flavor and fragrance industry, prized for their wide range of pleasant, often fruity and floral, aromas. unb.cachemicalbull.comdropofodor.comlibretexts.org The specific scent of an ester is intrinsically linked to its molecular structure, including chain length, branching, and the nature of its constituent alcohol and carboxylic acid parts. unb.ca

This compound has been identified as a naturally occurring volatile organic compound (VOC) in diverse biological sources. Its presence contributes to the complex aroma profiles of these organisms. For instance, it has been detected in the essential oil of sagebrush (Artemisia tridentata subsp. tridentata) and as a derivative of fatty acids found in the cloacal gland secretions of the tuatara (Sphenodon punctatus). researchgate.netresearchgate.net

The identification of this compound in these natural sources underscores its role as a component of complex chemical signatures in the environment.

Table 1: Documented Natural Occurrences of this compound

Biological Source Organism (Species) Sample Type Reference
Sagebrush Artemisia tridentata subsp. tridentata Essential Oil researchgate.net
Tuatara Sphenodon punctatus Cloacal Gland Secretion (as fatty acid derivative) researchgate.net

The relationship between the chemical structure of an ester and its perceived odor is a central theme in fragrance chemistry. Branched-chain esters, like this compound, are particularly noted for imparting fruity aroma characteristics. nih.govresearchgate.net The structure of this compound, with its ten-carbon backbone and methyl branches, is a key determinant of its organoleptic properties.

Several structural factors influence the scent profile of branched esters:

Branching : The presence and position of methyl groups can significantly alter the odor from that of a straight-chain ester. Branching can affect how the molecule fits into olfactory receptors, leading to different scent perceptions.

Ester Group Position : Studies on various esters have shown that the relative position of the carbonyl and ether oxygen groups can be a primary organizational feature in how the olfactory system classifies the scent. nih.gov

Volatility : As with all fragrance molecules, esters must be volatile to travel through the air and reach olfactory receptors. The molecular weight and structure of this compound give it the necessary volatility to function as an aroma compound. chemicalbull.com

While specific sensory panel data for pure this compound is not widely published, the principles of structure-perception relationships for branched-chain fatty acid methyl esters (BCFAME) are well-established through analytical techniques like mass spectrometry, which help in identifying the specific structural features that define these molecules. researchgate.netnih.gov

Applications in Specialty Solvents and Green Solvent Research

The search for "green solvents"—solvents that are derived from renewable resources, are less toxic, and are biodegradable—is a major focus in sustainable chemistry. While esters as a class are often considered for such applications, there is a notable lack of specific research investigating this compound for this purpose.

However, general properties of branched esters suggest potential areas for future investigation. For instance, studies on other branched diesters, such as those derived from dodecanedioic acid, have shown that branching in the alcohol moiety can significantly improve low-temperature properties, such as the pour point. srce.hr The branched structure of di-2-ethylbutyl dodecanedioate, for example, results in a pour point of -55 °C, which is dramatically lower than its linear counterpart. srce.hr This characteristic is due to the branched chains disrupting the orderly packing of molecules, which is necessary for solidification. This principle suggests that branched monoesters like this compound could also exhibit favorable low-temperature fluidity, a desirable characteristic for specialty solvents or lubricants operating in cold environments. Despite this potential, dedicated studies to characterize its solvent properties or evaluate its "green" credentials have not been found in the scientific literature.

Contribution to Advanced Materials Science and Polymer Additives

This compound, a branched ester, is emerging as a compound of interest in the field of advanced materials science. Its molecular structure lends itself to applications requiring specific physical and chemical properties, such as in the formulation of high-performance lubricants and as a potential component in polymer modification. Research is ongoing to fully characterize its benefits and integrate it into various material applications, from enhancing the durability of industrial fluids to potentially improving the flexibility of plastics and contributing to the development of more sustainable materials.

Development of Branched Esters for Lubricant Formulations

Branched esters like this compound are integral to the development of advanced lubricant formulations due to their unique molecular architecture. The presence of methyl groups along the main carbon chain creates a steric hindrance effect, which prevents the molecules from aligning closely and crystallizing at low temperatures. This structural characteristic is crucial for lubricants intended for use in a wide range of operating temperatures, as it helps to maintain fluidity and consistent performance.

In the context of lubricant science, the branching of the ester chain directly influences key properties such as viscosity index, pour point, and thermal-oxidative stability. A higher viscosity index indicates a smaller change in viscosity with temperature, a desirable trait for lubricants used in applications with significant temperature fluctuations. The branched structure of this compound contributes to a lower pour point, which is the lowest temperature at which the oil will still flow. This is particularly important for automotive and industrial lubricants that must perform reliably in cold environments.

Furthermore, the ester functional group itself imparts polarity to the molecule. This polarity leads to strong adsorption onto metal surfaces, forming a protective film that reduces friction and wear between moving parts. The combination of a branched aliphatic chain and a polar ester group in this compound makes it a candidate for use as a co-base stock or an additive in synthetic and semi-synthetic lubricant formulations designed to meet stringent performance requirements.

Research in this area often involves blending various esters with other synthetic base oils, such as polyalphaolefins (PAOs), to achieve a synergistic effect where the final product exhibits superior properties compared to the individual components. The goal is to tailor the lubricant's properties to specific applications, whether it be for engine oils, hydraulic fluids, or industrial gear oils, where reliability and longevity are paramount.

Plasticizer Research and Polymer Compatibility Studies

The potential of this compound as a plasticizer is an area of active research in polymer science. Plasticizers are additives that increase the flexibility, workability, and durability of a polymer material. They function by embedding themselves between the polymer chains, thereby reducing the intermolecular forces and allowing the chains to move more freely against each other. This results in a softer, more pliable material.

For a compound to be an effective plasticizer, it must exhibit good compatibility with the host polymer. This compatibility is largely determined by the similarity in polarity and chemical structure between the plasticizer and the polymer. The ester group in this compound provides a degree of polarity that could make it compatible with a range of polymers, particularly those with polar functional groups such as polyvinyl chloride (PVC).

Studies in this domain typically involve compounding the potential plasticizer with the polymer resin and then evaluating the mechanical and thermal properties of the resulting material. Key parameters that are assessed include tensile strength, elongation at break, and glass transition temperature (Tg). A successful plasticizer will lower the Tg of the polymer, indicating an increase in flexibility.

The branched structure of this compound is also a significant factor in its potential as a plasticizer. The non-linear shape of the molecule can disrupt the packing of polymer chains more effectively than a linear molecule of similar molecular weight, which can lead to a more efficient plasticizing effect.

Below is an interactive data table summarizing the typical effects of a compatible plasticizer on the properties of a polymer matrix.

PropertyEffect of PlasticizerRationale
Tensile Strength DecreasesReduces intermolecular forces between polymer chains.
Elongation at Break IncreasesAllows polymer chains to slide past each other more easily.
Hardness DecreasesSoftens the material by separating polymer chains.
Glass Transition Temp (Tg) DecreasesIncreases free volume and chain mobility.

This table represents generalized effects. Specific values would be dependent on the polymer, plasticizer type, and concentration.

Bio-based Material Development

The pursuit of sustainability in materials science has spurred interest in the development of bio-based materials, and compounds like this compound can play a role in this transition. nih.gov While the compound itself may be synthesized from either petrochemical or biological feedstocks, its potential application in bio-based plastics and other materials is of significant interest. The growing global demand for materials, coupled with environmental concerns, has fueled research into innovative polymeric materials that promote sustainability and recyclability. mdpi.com

One area of exploration is the use of such esters as bio-based plasticizers for biopolymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). These bioplastics are derived from renewable resources, but they often exhibit brittleness, which limits their range of applications. The incorporation of a compatible, bio-based plasticizer can improve their flexibility and toughness, making them suitable for a wider variety of uses, from packaging to consumer goods.

Furthermore, the principles of green chemistry encourage the use of renewable feedstocks for the synthesis of chemicals. nih.gov If this compound can be efficiently produced from natural sources, such as fatty acids derived from plant oils, it would enhance its appeal as a component in bio-based materials. The development of such processes is an active area of research, aiming to create more sustainable and environmentally friendly chemical products.

The integration of compounds like this compound into bio-based material formulations aligns with the broader goals of a circular economy, where resources are used more efficiently and waste is minimized. By serving as performance-enhancing additives derived from or compatible with renewable materials, these esters can contribute to the creation of the next generation of sustainable products.

Theoretical and Computational Chemistry Studies of Methyl 2,6 Dimethylheptanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties that govern the reactivity and stability of a molecule. These methods, including Density Functional Theory (DFT) and ab initio approaches, provide a detailed picture of the electron distribution and energy levels within methyl 2,6-dimethylheptanoate. Such studies have been applied to various organic molecules to understand their structure and reactivity. researchgate.netresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study the conformational isomers and stability of various organic molecules. nih.govnih.govekb.eg For this compound, DFT calculations can be employed to explore the potential energy surface and identify the most stable conformations.

The relative stabilities of different isomers can be determined by comparing their total energies calculated at a specific level of theory. For instance, studies on similar molecules have shown that the stability of isomers is influenced by steric hindrance and electronic effects. nih.gov In the case of this compound, the presence of methyl groups at positions 2 and 6 introduces chiral centers, leading to the possibility of multiple stereoisomers. DFT calculations can help in determining the relative energies of these diastereomers and enantiomers. The stability of different conformers, arising from rotation around single bonds, can also be systematically investigated. For example, a study on 2-alkylideneoxacycloalkanes using DFT revealed that the relative stabilities of E and Z isomers were dependent on the ring size and the bulkiness of the alkyl group. researchgate.net

A hypothetical DFT study on this compound at the B3LYP/6-31G(d) level of theory could yield the relative energies of its various conformers, providing insight into the most likely shapes the molecule will adopt.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerRelative Energy (kcal/mol)
A0.00
B1.25
C2.10
D3.50

Note: This table is a hypothetical representation of data that could be obtained from DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster theory), can provide highly accurate predictions of molecular properties and energy landscapes.

For this compound, ab initio calculations can be used to compute a variety of molecular properties, including:

Molecular geometry: Precise bond lengths, bond angles, and dihedral angles of the most stable conformers.

Electron affinity and ionization potential: The energy change upon adding or removing an electron, which relates to its redox properties.

By mapping the energy landscape, ab initio methods can identify transition states connecting different conformers, allowing for the calculation of rotational barriers.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational space of flexible molecules like this compound and analyze its interactions with other molecules. nih.gov

A typical MD simulation would involve placing a model of this compound in a simulation box, often with a solvent, and allowing the system to evolve over a period of nanoseconds or longer. Analysis of the trajectory can reveal:

Preferred conformations: The distribution of molecular geometries sampled during the simulation highlights the most populated and thus most stable conformers.

Conformational transitions: The simulation can show the pathways and timescales for transitions between different conformational states.

Intermolecular interactions: In the presence of other molecules (e.g., solvent or other solutes), MD can detail the nature and strength of intermolecular forces, such as van der Waals interactions and hydrogen bonds (if applicable).

Such simulations have been effectively used to analyze the conformational preferences of various organic molecules, including cyclic and acyclic systems. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is instrumental in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structure elucidation. amazonaws.comnih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be high, often within 0.2 ppm for ¹H and 2-3 ppm for ¹³C, which is sufficient to distinguish between different isomers or conformers. nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (ester C=O)176.5177.0
C241.241.5
C334.835.1
C427.527.8
C539.039.2
C628.128.3
C722.622.8
OCH₃51.451.6
2-CH₃17.818.0
6-CH₃ (diastereotopic)20.1, 20.320.4, 20.6

Note: This table is a hypothetical comparison. Experimental values can vary slightly based on solvent and other conditions.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the assignment of peaks in infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These calculations can confirm the presence of key functional groups, such as the C=O stretch of the ester group.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the activation energies for different potential routes.

For this compound, computational modeling could be used to study various reactions, such as:

Ester hydrolysis: Modeling the attack of a nucleophile (e.g., hydroxide) on the carbonyl carbon and the subsequent steps of the reaction can provide insights into the reaction kinetics and the role of catalysts.

Enolate formation and reactions: The acidity of the α-proton at C2 can be calculated, and the stability of the corresponding enolate can be assessed. This would be crucial for understanding its reactivity in base-catalyzed reactions.

Pyrolysis: The mechanism of thermal decomposition could be investigated by identifying the lowest energy pathways for bond cleavage.

Quantum chemical studies on similar compounds have demonstrated that the selectivity of reactions can be highly dependent on the electronic distribution in the reacting species. researchgate.net

Environmental Fate and Chemical Degradation Pathways of Methyl 2,6 Dimethylheptanoate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, which involves non-biological processes, plays a significant role in the transformation of Methyl 2,6-dimethylheptanoate in the environment. The primary abiotic degradation mechanisms are photolysis and hydrolysis.

Photolytic Degradation in Atmospheric and Aquatic Systems

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, while direct photolysis of aliphatic esters is generally not a dominant process, they can react with photochemically produced hydroxyl radicals (•OH). The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. For analogous simple alkyl esters, photochemical decomposition in both gas and liquid phases can occur through various primary processes, including intramolecular rearrangements and dissociation, especially at shorter wavelengths of light. nih.gov

In aquatic systems, the photodegradation of esters can be influenced by the presence of other substances in the water that can promote the process. For instance, studies on phthalate (B1215562) esters have shown that their photodegradation can be enhanced by the presence of titanium dioxide (TiO2) and hydrogen peroxide, following first-level kinetics. nih.gov The efficiency of this degradation is influenced by factors such as the initial concentration of the ester, pH, and the concentration of the promoting substances. nih.gov While direct photolysis of this compound may be limited, indirect photolysis involving reactions with other light-activated species in the water is a potential degradation pathway.

Hydrolytic Stability and Environmental Persistence

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For esters like this compound, hydrolysis results in the formation of the parent carboxylic acid (2,6-dimethylheptanoic acid) and alcohol (methanol). masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

The rate of hydrolysis is a critical factor in determining the environmental persistence of an ester. The structure of the ester, particularly the steric hindrance around the carbonyl group, significantly influences its hydrolytic stability. Esters with bulky groups near the reaction site, such as the branched structure of this compound, tend to have increased hydrolytic stability. This is because the bulky groups physically obstruct the approach of water molecules to the ester linkage. bohrium.com

Biodegradation in Environmental Systems

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of many organic compounds from the environment.

Microbial Degradation Pathways in Soil and Water Environments

In both soil and aquatic environments, microorganisms are capable of degrading esters. The primary mechanism for the biodegradation of esters is the enzymatic hydrolysis of the ester bond. arcjournals.org This initial step is often followed by the degradation of the resulting alcohol and carboxylic acid through established metabolic pathways. researchgate.net

The branched-chain structure of this compound can influence its biodegradability. While some studies suggest that branching can hinder biodegradation, other research indicates that microorganisms possess the necessary enzymes to break down such structures. bohrium.comresearchgate.net The metabolism of methyl-branched alkanes, which are structurally related to the heptanoate (B1214049) chain of the target compound, has been studied in various microorganisms. These studies reveal that oxidation can occur at different positions on the alkane chain, leading to the formation of various fatty acids. bohrium.com

In general, the biodegradation of fatty acid methyl esters in soil and water involves their initial hydrolysis to fatty acids, which are then typically degraded through the β-oxidation pathway. arcjournals.orgresearchgate.net

Identification of Microbial Enzymes Involved in Ester Biodegradation

The key enzymes responsible for the initial step of ester biodegradation are esterases and lipases. These enzymes belong to the hydrolase class and catalyze the cleavage of ester bonds. imedpub.comwikipedia.org

Carboxylesterases (CEs) are a diverse group of enzymes that hydrolyze a wide range of esters. imedpub.comwikipedia.orgtaylorandfrancis.com They are found in numerous organisms, including bacteria and archaea, and play a crucial role in the metabolism of both endogenous and xenobiotic compounds. nih.govimedpub.comtaylorandfrancis.com The catalytic mechanism of carboxylesterases typically involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester. imedpub.com

Lipases are another class of enzymes that catalyze the hydrolysis of esters, particularly triglycerides. However, they can also act on a variety of other ester substrates. arcjournals.org Similar to carboxylesterases, lipases are widely used in various biotechnological applications due to their catalytic efficiency and stability. arcjournals.org

The presence and activity of these enzymes in soil and aquatic microbial communities are critical for the efficient biodegradation of this compound.

Transformation Products and Environmental Mass Balance

The degradation of this compound, whether through abiotic or biotic pathways, results in the formation of transformation products. The primary transformation products from hydrolysis are 2,6-dimethylheptanoic acid and methanol (B129727) . masterorganicchemistry.com

Further biodegradation of 2,6-dimethylheptanoic acid is expected to proceed through pathways similar to those for other branched-chain fatty acids, likely involving β-oxidation, which sequentially shortens the carbon chain. researchgate.net This process would lead to the formation of smaller carboxylic acids and ultimately to carbon dioxide and water under aerobic conditions. In anaerobic environments, the degradation of long-chain fatty acids can be more complex, involving different microbial consortia and metabolic pathways. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Knowledge on Methyl 2,6-dimethylheptanoate Research

This compound is a branched-chain ester, a class of organic compounds recognized for their diverse applications and presence in natural systems. It is the methyl ester of 2,6-dimethylheptanoic acid. nih.gov The existing body of knowledge on this specific compound is primarily centered on its fundamental chemical and physical properties.

Research has established the basic structural and identifying characteristics of this compound. While detailed studies on its specific applications are not widely published, its properties can be inferred from data available for the compound and its parent acid.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 33315-72-9 guidechem.com, guidechem.com
Molecular Formula C₁₀H₂₀O₂ guidechem.com
Molecular Weight 172.268 g/mol guidechem.com
Boiling Point (Predicted) 185.0 ± 8.0 °C at 760 mmHg guidechem.com
Density (Predicted) 0.9 ± 0.1 g/cm³ guidechem.com
Flash Point (Predicted) 65.2 ± 5.4 °C guidechem.com

| LogP (Predicted) | 3.53 | guidechem.com |

This table is interactive. Click on the headers to sort the data.

The synthesis of this compound is not explicitly detailed in dedicated literature but can be achieved through standard esterification procedures. A common method involves the Fischer esterification of its parent acid, 2,6-dimethylheptanoic acid, with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com The synthesis of the parent alkane, 2,6-dimethylheptane (B94447), has been accomplished via a Grignard reaction, suggesting that similar organometallic routes could be employed to construct the carbon skeleton of the parent acid before esterification. nist.gov

Identification of Emerging Research Avenues in Branched-Chain Ester Chemistry

The study of branched-chain esters (BCEs) is a dynamic field with several promising research directions. While the chemistry of simple esters is well-established, the unique properties conferred by branching moieties are opening new areas of investigation.

Biosynthesis in Natural Systems: A significant area of emerging research is the elucidation of biosynthetic pathways for BCEs in fruits. nih.gov These compounds are crucial contributors to the characteristic aroma and flavor profiles of many fruits, such as apples and bananas. acs.org Current research indicates that BCEs in ripening fruits are largely the product of de novo precursor biosynthesis, rather than from the breakdown of existing compounds. nih.govresearchgate.net Studies using inhibitors of enzymes like acetohydroxyacid synthase (AHAS) have been instrumental in understanding the flow of newly synthesized branched-chain amino acids and α-ketoacids into ester formation. acs.orgnih.gov However, the molecular biology underlying BCE biosynthesis is considered poorly understood compared to other volatile classes like terpenoids and phenylpropanoids, representing a significant knowledge gap and a fertile ground for future research. nih.gov

Biocatalytic Synthesis: There is a growing interest in developing sustainable, "green" methods for chemical synthesis, and biocatalysis is at the forefront of this movement. The use of enzymes, particularly immobilized lipases like Novozym® 435, to catalyze the synthesis of BCEs in solvent-free media is a key research avenue. nih.gov These biocatalytic processes can offer high selectivity and operate under mild conditions. Research has shown that the length and position of the branches on the carboxylic acid are critical for the catalytic activity of these enzymes, indicating that a major research challenge is the discovery or engineering of lipases with high efficiency for specific branched substrates. nih.gov

Ecological Roles: The function of BCEs in chemical ecology is another emerging frontier. Beyond their role in fruit aroma, there is evidence that branched-chain volatiles may serve as defense agents against herbivores. nih.gov Furthermore, various chemical compounds, including esters, act as semiochemicals (e.g., pheromones) that mediate communication, defense, and reproduction in social insects. nih.gov Investigating the potential role of specific BCEs like this compound in these ecological interactions could reveal novel applications in agriculture and pest management.

Prognosis for Novel Applications and Methodological Advancements

Future developments in branched-chain ester chemistry are expected to yield both novel applications for compounds like this compound and more advanced methodologies for their production.

Prognosis for Novel Applications:

Flavor and Fragrance Industry: Given that many esters possess characteristic aromas, this compound holds potential as a novel ingredient in the flavor and fragrance industry. libretexts.org Its branched structure could confer unique sensory notes not found in its linear-chain counterparts.

Advanced Lubricants and Biofuels: Branched-chain esters are known to have superior properties at low temperatures, as the branches disrupt crystallization and lower the pour point. nih.gov This makes them highly suitable for applications as high-performance lubricants, hydraulic fluids, and engine oils. srce.hr Furthermore, BCEs are being studied as additives to improve the cold-flow properties of biodiesel, which is often limited by poor performance in cooler climates. researchgate.net

Integrated Pest Management: If identified as a pheromone or kairomone for specific insect species, this compound could be synthesized and deployed in traps or as a mating disruptor in integrated pest management programs, offering a targeted and more environmentally benign alternative to broad-spectrum pesticides. nih.gov

Prognosis for Methodological Advancements:

Optimized Biocatalysis: Future research will likely lead to the development of highly efficient biocatalytic systems for producing specific BCEs. This involves not only screening for new microbial lipases but also protein engineering to tailor enzyme specificity and improve reaction rates and yields, making the industrial-scale production of compounds like this compound economically viable. nih.gov

Metabolic Engineering: As the understanding of BCE biosynthetic pathways in organisms like fruits and bacteria grows, metabolic engineering presents a powerful future methodology. acs.org It may become possible to engineer microorganisms to produce specific branched-chain esters as a bio-renewable product, completely bypassing the need for traditional chemical synthesis. chemscene.com

Q & A

Q. What are the recommended synthetic pathways for Methyl 2,6-dimethylheptanoate, and how can reaction conditions be optimized?

this compound can be synthesized via esterification of 2,6-dimethylheptanoic acid with methanol under acidic catalysis. Optimization involves controlling reaction temperature (e.g., 60–80°C), stoichiometric ratios (1:3 molar ratio of acid to methanol), and catalyst concentration (e.g., 1–2% H₂SO₄). Post-synthesis purification typically employs fractional distillation or column chromatography. For reproducibility, document all parameters (e.g., time, solvent purity) and validate yields via NMR or GC-MS .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR for confirming ester linkage and branching (e.g., δ 3.65 ppm for methoxy group, δ 1.25–1.40 ppm for methyl branches) .
  • Chromatography : GC-MS for purity assessment (retention time alignment with standards) and LC for quantifying trace impurities .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition profiles .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

Use gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) for high sensitivity. For polar matrices, derivatize the ester to enhance volatility. Calibrate with certified reference standards (e.g., methyl ester analogs) and validate recovery rates using spiked samples .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

Contradictions often arise from differences in sample purity or measurement techniques. To address this:

  • Standardize Protocols : Follow IUPAC guidelines for boiling point determination under controlled pressure (e.g., 101.325 kPa) .
  • Cross-Validate Methods : Compare data from DSC, TGA, and distillation. For example, if literature reports a boiling point range of 257–270°C, replicate under identical conditions and document instrumental parameters (e.g., column type in GC) .
  • Metadata Documentation : Record provenance data (e.g., instrument calibration, batch-specific impurities) to contextualize results .

Q. What strategies are effective for optimizing enantioselective synthesis of this compound?

Chiral resolution can be achieved via:

  • Catalytic Asymmetric Esterification : Use chiral Brønsted acids (e.g., BINOL-phosphates) to induce enantiomeric excess .
  • Chromatographic Separation : Employ chiral stationary phases (e.g., cyclodextrin-based columns) in HPLC. Validate enantiopurity using polarimetry or chiral GC .
  • Kinetic Resolution : Monitor reaction progress with real-time FTIR to isolate intermediates .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Design accelerated stability studies:

  • Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–3 months; analyze degradation products (e.g., free acids) via LC-MS .
  • Photostability : Expose to UV light (300–400 nm) and monitor ester hydrolysis using NMR .
  • Humidity Effects : Use dynamic vapor sorption (DVS) to quantify moisture uptake and correlate with hydrolysis rates .

Q. What methodologies are recommended for studying the metabolic pathways of this compound in biological systems?

  • In Vitro Models : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF-MS .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace metabolic intermediates .
  • Computational Modeling : Use molecular docking to predict enzyme interactions (e.g., esterases) .

Data Management and Reproducibility

Q. How should researchers document experimental workflows to ensure reproducibility?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Detailed Metadata : Record instrument models (e.g., Bruker APEX2 for crystallography), software versions (e.g., SHELXTL for structure refinement), and reagent lot numbers .
  • Protocol Sharing : Use electronic lab notebooks (ELNs) to archive step-by-step procedures, including failure analyses .

Q. What statistical approaches are appropriate for analyzing contradictory data in structure-activity relationship (SAR) studies?

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in spectral or chromatographic datasets .
  • Bayesian Modeling : Quantify uncertainty in kinetic parameters (e.g., reaction rate constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.